ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate
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Overview
Description
Ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry for their anticoagulant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate typically involves the reaction of 4-methyl-2-oxo-8-propionyl-2H-chromen-7-ol with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its anticoagulant and anticancer activities.
Industry: Utilized in the development of photoactive materials and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like DNA gyrase, leading to antimicrobial effects. It may also interact with cellular pathways involved in inflammation and coagulation .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- Methyl 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy)propanoate
- Ethyl 2-((8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propanoate
Uniqueness
Ethyl 2-((4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy)propanoate is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other coumarin derivatives .
Properties
Molecular Formula |
C18H20O6 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
ethyl 2-(4-methyl-2-oxo-8-propanoylchromen-7-yl)oxypropanoate |
InChI |
InChI=1S/C18H20O6/c1-5-13(19)16-14(23-11(4)18(21)22-6-2)8-7-12-10(3)9-15(20)24-17(12)16/h7-9,11H,5-6H2,1-4H3 |
InChI Key |
LFAJAEARMNQQDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC2=C1OC(=O)C=C2C)OC(C)C(=O)OCC |
Origin of Product |
United States |
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